2-(1-tosylpiperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1-tosylpiperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The tosyl group (a sulfur-containing group derived from toluene) is often used in organic chemistry as a protecting group for amines . The trifluoromethylphenyl group is a common motif in medicinal chemistry, as the trifluoromethyl group can enhance the biological activity and metabolic stability of a compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a tosyl group, a trifluoromethylphenyl group, and an acetamide group. The exact three-dimensional structure would depend on the specific stereochemistry at each of the chiral centers in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its solubility, melting point, boiling point, and stability under various conditions would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Radioligand Synthesis for PET Imaging
2-(1-tosylpiperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide derivatives have been explored for their potential in radioligand synthesis, particularly for positron emission tomography (PET) imaging. A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714 and its tosyloxy derivative, has been reported as selective ligands of the translocator protein (18 kDa). DPA-714 was designed with a fluorine atom in its structure, allowing labeling with fluorine-18 and in vivo imaging using PET. The tosyloxy derivative served as a precursor for labeling with fluorine-18, synthesized in two steps from DPA-713. [18F]DPA-714 was synthesized using a simple one-step process, fully automated on a robotic system, demonstrating the compound's potential for imaging applications in medical research (Dollé et al., 2008).
Antimicrobial and Antimycobacterial Activity
Another application of related compounds includes antimicrobial and antimycobacterial actions. Specifically, bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides were synthesized to investigate their antimicrobial and antimycobacterial activities. Pharmacological screening against various bacteria and fungi, as well as Mycobacterium tuberculosis H37Rv, was examined. Some analogues demonstrated antimycobacterial activity equipotent to standard drugs, highlighting their potential use in developing new antimicrobial agents (Patel et al., 2012).
Synthesis of Alkaloids
The compound's structural framework has also been utilized in the enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids. Starting from a common lactam, the synthesis of 2-alkylpiperidines and cis- and trans-2,6-dialkylpiperidines is reported, showcasing the potential of these compounds in synthesizing complex alkaloids, which are significant in medicinal chemistry and drug development (Amat et al., 2003).
Anticancer Drug Synthesis
Moreover, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been explored for their anticancer activity. The compound's structure and potential as an anticancer drug were elucidated, demonstrating how modifications to the acetamide structure can influence biological activity and drug efficacy (Sharma et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O3S/c1-15-8-10-19(11-9-15)30(28,29)26-12-3-2-7-18(26)14-20(27)25-17-6-4-5-16(13-17)21(22,23)24/h4-6,8-11,13,18H,2-3,7,12,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXQSYASRVJFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.